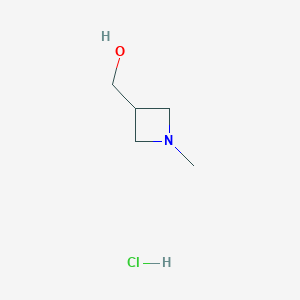
(1-Methylazetidin-3-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Methylazetidin-3-yl)methanol hydrochloride” is a chemical compound with the CAS number 2174002-18-5 . It has a molecular weight of 137.61 and its molecular formula is C5H12ClNO . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “(1-Methylazetidin-3-yl)methanol hydrochloride” can be represented by the SMILES notationOCC1CN(C)C1.[H]Cl . This notation provides a way to represent the structure of the compound in a linear string of symbols. Physical And Chemical Properties Analysis
“(1-Methylazetidin-3-yl)methanol hydrochloride” is an oil at room temperature . Its InChI code is1S/C5H11NO.ClH/c1-6-2-5(3-6)4-7;/h5,7H,2-4H2,1H3;1H , which provides a standardized way to represent its molecular structure.
Wissenschaftliche Forschungsanwendungen
Thiazole Derivatives in Corrosion Inhibition
- Application : Used in corrosion inhibition for oil-well tubular steel in hydrochloric acid solution. These derivatives, including azetidin-2-one structures, show high efficiency in protecting steel surfaces through adsorption, acting as mixed-type inhibitors (Yadav, Sharma, & Kumar, 2015).
Enantioselective Catalysis
- Application : Enantiopure azetidin-2-yl derivatives, including methanol compounds, are evaluated for catalytic asymmetric addition to aldehydes. These compounds demonstrate high enantioselectivity, offering potential for synthetic applications (Wang et al., 2008).
Anticancer and Antimicrobial Agents
- Application : Synthesized azetidine-incorporated compounds show promising anticancer and antimicrobial properties. This includes the use of azetidin-2-one derivatives in creating biologically potent compounds (Katariya, Vennapu, & Shah, 2021).
Novel Skeletal Rearrangements
- Application : Azetidin-2-one derivatives undergo novel skeletal rearrangements, leading to new compound formations with potential applications in synthetic chemistry (Ojima & Pei, 1992).
Photophysical Properties in Organic Compounds
- Application : Azetidin-2-one derivatives are studied for their photophysical properties, indicating potential use in material sciences and photophysics (Singh, Sindhu, & Khurana, 2015).
Synthesis of Orthogonally Protected Morpholines
- Application : Azetidin-2-one derivatives are used in the stereoselective synthesis of morpholines, highlighting their importance in the development of new synthetic methodologies (Marlin, 2017).
NMR Sensors for Enantiodiscrimination
- Application : Aziridin-2-yl methanols, closely related to the azetidine class, are utilized as NMR sensors for enantiodiscrimination of carboxylic acids, proving their utility in analytical chemistry (Malinowska et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1-methylazetidin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-6-2-5(3-6)4-7;/h5,7H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAMSKLNUALOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylazetidin-3-yl)methanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2812739.png)
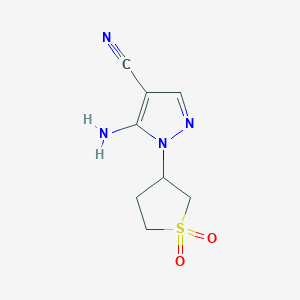
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate](/img/structure/B2812743.png)
![N-(2,4-difluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2812744.png)
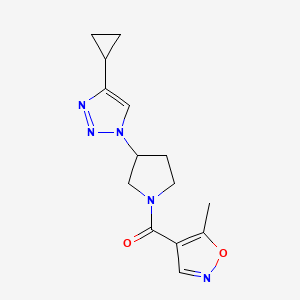
![N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2812748.png)
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2812750.png)
![3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole](/img/structure/B2812751.png)
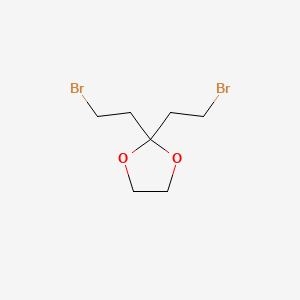
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2812753.png)
![4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2812756.png)
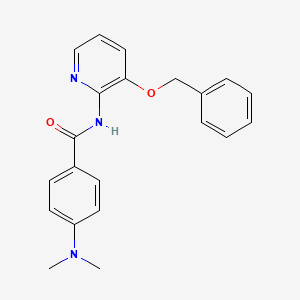
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2812759.png)
![3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2812760.png)